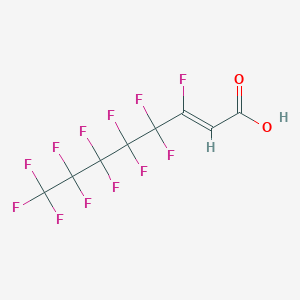

2H-Perfluoro-2-octenoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

161094-75-3 |

|---|---|

Molecular Formula |

C8H2F12O2 |

Molecular Weight |

358.08 g/mol |

IUPAC Name |

(Z)-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoic acid |

InChI |

InChI=1S/C8H2F12O2/c9-2(1-3(21)22)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)20/h1H,(H,21,22)/b2-1- |

InChI Key |

BKOBFLVYTXYFQZ-UPHRSURJSA-N |

Isomeric SMILES |

C(=C(/C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\C(=O)O |

Canonical SMILES |

C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Environmental Formation Pathways of 2h Perfluoro 2 Octenoic Acid

Industrial Production Routes and Precursor Chemistry

The industrial synthesis of per- and polyfluoroalkyl substances (PFAS) is complex, with 2H-Perfluoro-2-octenoic acid not typically being a primary commercial product but rather an intermediate or byproduct. Its formation is intrinsically linked to the manufacturing processes of other valuable fluorinated compounds.

Electrochemical Fluorination (ECF) and Telomerization Derivatives

Electrochemical fluorination (ECF), specifically the Simons Process, is a cornerstone of organofluorine chemistry for producing perfluorinated compounds. wikipedia.org This process involves the electrolysis of an organic compound in anhydrous hydrogen fluoride. wikipedia.orgcecri.res.in For the production of perfluorinated carboxylic acids, their corresponding hydrocarbon acid halides are used as starting materials. cecri.res.ingoogle.com While ECF is effective, it can lead to isomerization and fragmentation of the carbon backbone, particularly with longer chain acids. sci-hub.se

Telomerization is another significant industrial method for synthesizing fluorinated compounds. numberanalytics.com This process involves the reaction of a monomer, such as tetrafluoroethylene (B6358150) (TFE), with a telogen (a chain transfer agent) to produce a mixture of low molecular weight polymers, or telomers. numberanalytics.comrsc.orggoogle.com These telomers can then be chemically modified to yield a variety of functionalized fluorinated compounds, including alcohols and carboxylic acids. google.com Specifically, telomerization of tetrafluoroethylene followed by oxidation is a known route to produce straight-chain perfluorinated carboxylic acids. sci-hub.se

Role of Fluorotelomer Alcohols (FTOHs) and Other Fluorinated Intermediates in Industrial Processes

Fluorotelomer alcohols (FTOHs) are key intermediates in the production of a wide array of fluorinated products, including surfactants and polymers. magtech.com.cnalsglobal.com FTOHs are primarily synthesized via telomerization. magtech.com.cnscispace.com These alcohols, particularly those with the general structure F(CF₂)nCH₂CH₂OH, are known precursors to perfluorocarboxylic acids (PFCAs). magtech.com.cnpurdue.edu The industrial production of FTOHs has seen a significant increase, in part due to the phasing out of other perfluorinated compounds. magtech.com.cn

The transformation of FTOHs can occur during manufacturing processes and through the use and disposal of FTOH-based products. researchgate.net While not a direct industrial synthesis route for this compound, the production and subsequent environmental release of FTOHs are a major indirect source of this and other PFCAs.

Environmental Biotransformation Pathways of Precursors

Once released into the environment, precursor compounds like fluorotelomer alcohols undergo biotransformation by microbial communities, leading to the formation of various PFCAs, including this compound.

Aerobic Biotransformation Mechanisms of Fluorotelomer Substances

Under aerobic conditions, the biotransformation of fluorotelomer alcohols is a well-documented pathway for the formation of PFCAs. researchgate.net The process is initiated by the oxidation of the FTOH to a fluorotelomer aldehyde (FTAL), which is then further oxidized to a fluorotelomer carboxylic acid (FTCA). researchgate.netnih.gov This FTCA can then undergo dehydrofluorination to form a fluorotelomer unsaturated carboxylic acid (FTUCA), such as this compound. researchgate.netacs.org

Studies have shown that the biotransformation of 8:2 FTOH in soil and by various bacterial cultures yields a range of metabolites. purdue.edulandandgroundwater.com The degradation pathways and the resulting products can be influenced by factors such as the specific microbial strains present and the availability of other carbon sources. landandgroundwater.comnih.gov For instance, the aerobic biotransformation of 8:2 fluorotelomer thioether amido sulfonate has been shown to produce 6:2 fluorotelomer unsaturated carboxylic acid, a structural analog of this compound. nih.govbohrium.com

Table 1: Key Intermediates in the Aerobic Biotransformation of 8:2 FTOH

| Precursor | Intermediate | Final Product Class |

|---|---|---|

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | 8:2 Fluorotelomer Aldehyde (8:2 FTAL) | Perfluorinated Carboxylic Acids (PFCAs) |

| 8:2 FTOH | 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) | PFCAs |

| 8:2 FTOH | 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) | PFCAs |

Anaerobic Biotransformation Mechanisms, Including Reductive Defluorination

Under anaerobic conditions, the biotransformation of fluorinated precursors also occurs, though the pathways can differ from aerobic routes. Reductive defluorination is a key mechanism in the anaerobic degradation of some per- and polyfluoroalkyl substances. researchgate.net Studies have demonstrated that under nitrate-reducing conditions, significant removal of 6:2 fluorotelomer carboxylic acid (6:2 FTCA) can occur, with the formation of less fluorinated compounds. acs.orgnjit.edu

The biotransformation of unsaturated fluorinated carboxylic acids under anaerobic conditions has been observed to proceed via both reductive defluorination and hydrogenation of the double bond. researchgate.net For this compound, which has a fluorine atom on the double-bonded carbon, a study indicated that approximately 10% underwent biodefluorination under anaerobic conditions. ethz.ch The specific electron acceptors available in the environment, such as nitrate, can significantly influence the extent and pathway of anaerobic biotransformation. acs.orgnjit.edu

Microbial Community Dynamics and Enzymatic Processes in Biotransformation

A diverse range of microorganisms is capable of biotransforming fluorotelomer substances. Alkane-degrading bacteria, such as certain Pseudomonas strains, have been shown to transform FTOHs. nih.gov For example, Pseudomonas butanovora and Pseudomonas oleovorans can defluorinate 4:2, 6:2, and 8:2 FTOHs. nih.gov The biotransformation pathways can vary between different strains, with some producing ketones and secondary alcohols, while others lead to the formation of various PFCAs. nih.gov

Recent research has highlighted the importance of specific microbial communities and the enzymes they produce in the biotransformation of PFAS precursors. nih.govacs.org For instance, nitrifying microorganisms, including ammonia-oxidizing archaea and nitrite-oxidizing bacteria, have been linked to the biotransformation of certain sulfonamido precursors. nih.govacs.org The enzymes involved in the initial oxidation of FTOHs are thought to be cytochrome P450 monooxygenases, rather than alcohol dehydrogenases. nih.gov The type of carbon sources available to the microbial community can also influence which enzymes are induced and thus affect the degradation patterns of fluorotelomer alcohols. nih.govacs.org

Table 2: Microbial Genera Implicated in Fluorotelomer Biotransformation

| Microbial Genus | Role in Biotransformation |

|---|---|

| Pseudomonas | Degradation of fluorotelomer alcohols. nih.gov |

| Rhodococcus | Implicated as a key player in fluorotelomer alcohol biotransformation. landandgroundwater.com |

| Cupriavidus | Identified as a key player in fluorotelomer alcohol biotransformation. landandgroundwater.com |

| Variovorax | Highlighted in co-occurrence network analysis for fluorotelomer alcohol biotransformation. landandgroundwater.com |

| Anaerolineae | Potentially responsible for 6:2 FTCA biotransformation under nitrate-reducing conditions. acs.orgnjit.edu |

| Nitrososphaeria | Ammonia-oxidizing archaea linked to sulfonamido precursor biotransformation. nih.govacs.org |

| Nitrospina | Nitrite-oxidizing bacteria linked to sulfonamido precursor biotransformation. nih.govacs.org |

Abiotic Environmental Transformation Pathways

The environmental fate of this compound is governed by its inherent chemical stability and its role as an intermediate in the transformation of other polyfluorinated substances. Its abiotic degradation occurs through several pathways in both atmospheric and aquatic environments.

Research indicates that this compound, also known as 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA), is a likely intermediate product in the atmospheric degradation of more volatile precursor compounds, such as fluorotelomer alcohols (FTOHs). panda.orgacs.org FTOHs are known to be released into the atmosphere and can undergo long-range transport. panda.orgacs.org

Smog chamber studies involving the reaction of FTOHs with chlorine radicals have demonstrated that these alcohols can be oxidized, leading to the formation of corresponding and shorter-chain fluorotelomer carboxylic acids (FTCAs). panda.orgacs.org It is proposed that this compound is a key intermediate in this transformation, formed via the dehydrofluorination of 2H,2H-perfluorooctanoic acid (a fluorotelomer acid or FTCA). panda.orgacs.org This atmospheric oxidation pathway represents a significant source of perfluorinated carboxylic acids found in the environment. hep.com.cn

While it is a product of atmospheric oxidation, the direct photolytic degradation of this compound is not considered a primary transformation process. Per- and polyfluoroalkyl substances (PFAS) are generally characterized by their resistance to direct photolysis due to the strength of the carbon-fluorine bond. usgs.gov

Table 1: Atmospheric Transformation of this compound Precursors

| Precursor Compound | Transformation Process | Intermediate Product | End Product(s) | Reference |

|---|---|---|---|---|

| Fluorotelomer Alcohols (FTOHs) | Atmospheric Oxidation (e.g., by chlorine radicals) | 2H,2H-perfluorooctanoic acid, This compound | Fluorotelomer Carboxylic Acids (FTCAs), Perfluorocarboxylic Acids (PFCAs) | panda.orgacs.org |

In aquatic environments, per- and polyfluoroalkyl substances (PFAS) are known for their high persistence. usgs.gov This class of compounds, including this compound, is generally resistant to abiotic hydrolysis. usgs.gov The chemical stability is largely due to the strong carbon-fluorine bonds that characterize these molecules. usgs.gov

While specific experimental data on the hydrolytic half-life and transformation kinetics of this compound are limited, the general behavior of PFAS suggests that it is stable in water under typical environmental pH and temperature conditions. Modeling studies on other fluorinated substances, such as fluorotelomer iodides, indicate that hydrolysis can be a relevant degradation pathway for certain precursors, with half-lives potentially around 130 days in natural waters, leading to the formation of other PFAS. nih.gov However, unsaturated carboxylic acids like this compound are expected to be significantly more resistant to hydrolysis. Their persistence means they can be transported over long distances in aquatic systems. usgs.gov

Table 2: General Aquatic Fate of PFAS Compounds

| Property | General Finding for PFAS | Implication for this compound | Reference |

|---|---|---|---|

| Hydrolytic Stability | Generally resistant to hydrolysis | Expected to be persistent in aquatic systems | usgs.gov |

| Transport | Easily transported through water | Potential for long-distance transport in rivers and oceans | usgs.gov |

Mentioned Compounds

Environmental Distribution, Persistence, and Transport Dynamics of 2h Perfluoro 2 Octenoic Acid

Occurrence and Spatiotemporal Distribution across Environmental Compartments

The compound 2H-Perfluoro-2-octenoic acid, also known as FHUEA, is a type of polyfluoroalkyl substance (PFAS) that has been identified in various environmental settings. usgs.gov As a member of the fluorotelomer unsaturated carboxylic acids group, its presence is a subject of environmental monitoring and research. usgs.gov

This compound has been detected in several aquatic environments, indicating its mobility and persistence.

Surface Water: Studies have shown the presence of this compound in marine surface waters, such as the Baltic Sea. publish.csiro.au Its detection in open waters suggests that it can be transported over distances from its original sources. publish.csiro.au

Wastewater Effluents: Wastewater treatment plants (WWTPs) are recognized as a significant pathway for PFAS, including this compound, to enter the environment. umweltbundesamt.de It has been found in the effluents of both industrial and municipal WWTPs. umweltbundesamt.de

Rainwater: The compound has been identified in rainwater, which points to atmospheric transport and subsequent deposition. panda.org This is a key mechanism for the widespread distribution of PFAS into aquatic and terrestrial ecosystems. usgs.gov

Landfill Leachate: Landfill leachate is a notable source of this compound. epa.iersc.orgesaa.orgnih.gov Studies in both Europe and North America have consistently detected this compound in leachate samples, sometimes at significant concentrations. epa.ienih.govcanada.cahereon.de For instance, a study in Hawaii identified it in leachate from municipal landfills. hawaii.gov The amount of PFAS, including this compound, released from landfills can be substantial, with one study estimating a release of 8.5-25 kg/year of total PFAS from a single landfill. nih.gov

The following table summarizes the detection of this compound in various aquatic environments based on available research.

| Aquatic Environment | Presence Detected | Key Findings | Citations |

| Surface Water | Yes | Detected in marine surface waters like the Baltic Sea. | publish.csiro.au |

| Groundwater | Yes | Contamination can occur from sources like landfills and industrial sites. | alsglobal.eu |

| Wastewater Effluents | Yes | A significant pathway for introduction into natural waters. | umweltbundesamt.de |

| Rainwater | Yes | Indicates atmospheric transport and deposition. | panda.org |

| Landfill Leachate | Yes | Consistently detected in leachate from municipal and industrial landfills. | epa.iersc.orgesaa.orgnih.gov |

The presence of this compound is not limited to aquatic systems; it has also been found in terrestrial environments.

Soils: Soil contamination with PFAS, including this compound, is a growing concern. alsglobal.eu Sources of soil contamination include atmospheric deposition, the application of contaminated biosolids, and runoff from contaminated areas. alsglobal.eu The prevalence of PFAS in soil is widespread, with detections in nearly all tested locations, even in remote areas. alsglobal.eu

Sediments: While specific data on this compound in sediments is limited in the provided results, the general behavior of PFAS suggests that they can accumulate in sediments through deposition from the water column.

The following table provides an overview of the detection of this compound in terrestrial matrices.

| Terrestrial Matrix | Presence Detected | Key Findings | Citations |

| Soils | Yes | Widespread presence, even in remote locations, due to various contamination pathways. | alsglobal.eu |

| Sediments | Likely | General PFAS behavior suggests potential for accumulation. |

The atmosphere plays a crucial role in the global transport of this compound.

Atmospheric Presence: Volatile precursors to this compound, such as fluorotelomer alcohols (FTOHs), are released into the atmosphere and can be transported over long distances. usgs.govpanda.org These precursors can then degrade in the atmosphere to form this compound and other perfluorinated carboxylic acids (PFCAs). researchgate.net This atmospheric transport and transformation is a major contributor to the presence of these compounds in remote areas. usgs.gov

Aerosol Partitioning: Once formed or released into the atmosphere, this compound can exist in both the gas phase and partitioned to atmospheric aerosols. eeer.org The partitioning between these phases is influenced by environmental conditions. eeer.org The splashing of surface water can also lead to the enrichment of these compounds in aerosols. eeer.org

Environmental Fate Processes and Modeling

Understanding the environmental fate of this compound is essential for predicting its persistence and transport.

The interaction of this compound with soils and sediments is a key factor in its environmental mobility.

Sorption: The sorption of perfluorinated acids like this compound to soil and sediment is influenced by the properties of both the chemical and the geologic media. usgs.gov These interactions can slow the movement of the compound through the subsurface, acting as a long-term source of contamination to groundwater. alsglobal.eu

The potential for this compound to volatilize and be transported in the atmosphere contributes to its widespread distribution.

Volatilization: While perfluorinated acids are typically present in their ionic, non-volatile forms in water, they can transition to more volatile, non-ionic forms in the presence of organic matter. researchgate.net This suggests that volatilization from surfaces like asphalt (B605645) could be a viable loss mechanism. researchgate.net

Atmospheric Transport: The atmospheric degradation of volatile precursors, such as 8:2 fluorotelomer alcohol, is a significant indirect source of perfluorooctanoic acid (PFOA) and likely other related compounds. mdpi.com Modeling studies indicate that this atmospheric transport and transformation is a key pathway for the global distribution of these substances. mdpi.com

Environmental Persistence Mechanisms and Half-Life Considerations

This compound, also known as 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA), is primarily understood as a transient intermediate in the environmental degradation of larger, more complex polyfluorinated compounds. Its persistence is therefore intrinsically linked to the transformation rates of its precursors and the environmental conditions influencing its own degradation.

The primary formation pathway for 6:2 FTUCA is through the biotransformation of 6:2 fluorotelomer alcohol (6:2 FTOH) and other related precursors, such as 6:2 fluorotelomer sulfonate (6:2 FTS). In aerobic environments, microorganisms oxidize FTOHs to the corresponding fluorotelomer carboxylic acid (FTCA), which can then be converted to the unsaturated analogue, FTUCA. bohrium.com For instance, the biotransformation of 6:2 FTOH in aerobic river sediment has been shown to be rapid, with a half-life of less than two days for the parent compound. nih.gov In these systems, 6:2 FTUCA is identified as a major, albeit transient, intermediate metabolite. nih.gov

The environmental matrix significantly influences the persistence of these compounds. In activated wastewater sludge, the biotransformation of 6:2 FTS was found to be much slower, with an estimated half-life of approximately two years for the parent compound. hep.com.cn This suggests that in environments like landfills and wastewater treatment plants, the slow degradation of precursors can act as a long-term source of 6:2 FTUCA into the environment. bohrium.com

6:2 FTUCA itself is a branching point for further degradation, leading to the formation of various perfluorocarboxylic acids (PFCAs). bohrium.com Studies have shown that it can be further degraded to form compounds such as 5:3 fluorotelomer carboxylic acid (5:3 FTCA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA). oup.com The specific degradation pathway and the resulting products are dependent on the microbial communities present and the prevailing environmental conditions. landandgroundwater.com For example, under anaerobic conditions, specific biotransformation pathways for this compound have been identified. landandgroundwater.com

The table below summarizes the role of this compound as a key intermediate metabolite from various precursor compounds.

Table 1: this compound as a Biotransformation Intermediate

| Precursor Compound | Environmental System | Finding | Reference |

|---|---|---|---|

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | Aerobic River Sediment | Major transient intermediate in a rapid biotransformation process (T½ < 2 days for parent). | nih.gov |

| 6:2 Fluorotelomer Sulfonate (6:2 FTS) | Landfill Leachate-Sediment | Identified as an intermediate product in slow biotransformation (T½ >> 30 days for parent). | bohrium.com |

| 6:2 Fluorotelomer Sulfonic Acid (6:2 FTSA) | Sulfur-limited Sandy Soil | Detected as a metabolite, with its formation enhanced by bioaugmentation. | nih.gov |

| 6:2 Fluorotelomer Sulfonamide Alkyl Betaine (6:2 FTAB) | Activated Sludge | A peak in the sum of 6:2 FTCA and 6:2 FTUCA concentrations was observed after ~45 days. | oup.com |

Long-Range Environmental Transport and Global Distribution Models

Atmospheric Long-Range Transport to Remote Regions

While this compound itself has low volatility, it is frequently detected in remote regions, including the Arctic, due to the long-range atmospheric transport of its volatile precursors. acs.org The primary precursors in this context are the fluorotelomer alcohols (FTOHs), such as 6:2 FTOH. These compounds are used in a wide range of industrial and consumer products and can be released into the atmosphere during their lifecycle. dioxin20xx.org

FTOHs have atmospheric lifetimes estimated to be around 20 days, which is sufficient for them to be transported over vast distances, including hemispheric distribution. landandgroundwater.com During this transport, they undergo atmospheric oxidation, primarily initiated by hydroxyl radicals. mst.dk This process leads to the formation of a series of degradation products, including fluorotelomer carboxylic acids (FTCAs) and fluorotelomer unsaturated carboxylic acids (FTUCAs) like this compound. mst.dkpanda.org

Once formed in the atmosphere, these acidic products have lower vapor pressures and greater water solubility compared to their FTOH precursors. panda.orgvliz.be This change in physical-chemical properties facilitates their removal from the atmosphere via wet deposition (rain and snow) and dry deposition. panda.org The widespread detection of 6:2 FTUCA in Arctic surface snow serves as direct evidence of this transport and transformation pathway, confirming that volatile precursors are transported to remote regions where they are subsequently oxidized and deposited. acs.org This mechanism establishes a significant pathway for the contamination of pristine environments with persistent and mobile PFAS, far from their original sources. acs.orgepa.gov

Aqueous Dispersal and Hydrological Modeling

The transport of this compound in aquatic systems is governed by its properties as a perfluorinated carboxylic acid and its formation from precursors in both terrestrial and atmospheric compartments. As an atmospheric degradation product, its increased water solubility compared to parent FTOHs promotes its deposition into surface waters through precipitation. panda.org Perfluorinated acids are generally characterized by high water solubility and are typically dissociated at environmentally relevant pH levels, making water a primary compartment for their distribution. dioxin20xx.orgmst.dk

Once in the terrestrial environment, this compound and other PFAS can be transported to water bodies through several mechanisms. Runoff from contaminated sites, such as areas where aqueous film-forming foams (AFFF) have been used for firefighting, can introduce significant amounts of these substances into surface water. nih.gov Industrial discharges and effluents from wastewater treatment plants are also major point sources of PFAS contamination in aquatic environments. nih.gov Furthermore, the leaching of PFAS from landfills and waste disposal sites can contaminate groundwater, which can eventually discharge into surface water bodies. rsc.org

While specific hydrological models for this compound are not widely documented, models for related PFAS provide insights into their aqueous transport. Modeling studies of other fluorotelomer-based compounds suggest that due to their high water solubility, they are expected to primarily partition to the aqueous environment. scholaris.calgcstandards.com For instance, computational models have been used to predict the transport and fate of related compounds, indicating that while atmospheric transport may be limited for some, their persistence and mobility in water are high. scholaris.ca The transport of perfluoroalkyl acids in unsaturated porous media, such as soils, is known to be influenced by their adsorption to air-water interfaces, a factor that is critical for accurate hydrological modeling. researchgate.net

The detection of various PFAS, including precursors and transformation products, in different water sources underscores the importance of aqueous dispersal routes.

Table 2: Detection of Related PFAS in Aqueous Environments

| Compound Type | Water Source | Context | Reference |

|---|---|---|---|

| Fluorotelomer Carboxylic and Unsaturated Carboxylic Acids | Rainwater | Detected at low parts per trillion, suggesting wet deposition of atmospheric oxidation products. | panda.org |

| Perfluorooctane Sulfonate (PFOS) | Rainwater | Found at a concentration of 0.59 ng/L in an urban center. | panda.org |

| Various PFCs | Landfill Leachate | Detected in concentrations from ng/L to thousands of ng/L, indicating landfills as a source. | rsc.org |

| Perfluoroalkyl Acids (PFAAs) | River Basins and Coastal Environments | Widespread presence of legacy and alternative PFAS demonstrates extensive aqueous dispersal. | coleparmer.com |

Advanced Analytical Chemistry for the Quantification and Identification of 2h Perfluoro 2 Octenoic Acid

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical first step to ensure reliable analysis by removing interfering substances and concentrating the target analyte. The choice of extraction technique is highly dependent on the sample matrix, whether it be water, soil, air, or consumer products.

Solid-phase extraction (SPE) is a widely employed technique for the cleanup and concentration of per- and polyfluoroalkyl substances (PFAS), including 2H-Perfluoro-2-octenoic acid, from aqueous samples and air emissions. restek.comdioxin20xx.org This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix.

For aqueous samples, weak anion exchange (WAX) cartridges are commonly used. dioxin20xx.org A typical procedure involves conditioning the cartridge, passing the water sample through it to adsorb the PFAS, washing away interferences, and finally eluting the concentrated analytes with a solvent, often methanol (B129727) with a modifier like ammonium (B1175870) hydroxide. dioxin20xx.orgunitedchem.com U.S. EPA Method OTM-45, designed for stationary source emissions, also specifies the use of WAX SPE cartridges for sample preparation prior to analysis. restek.com Similarly, methods for analyzing drinking water utilize SPE with polymeric WAX cartridges to extract a range of PFAS, which can include this compound. dioxin20xx.orgunitedchem.comitrcweb.org

The table below summarizes key aspects of SPE protocols used for matrices containing this compound.

| Method Reference | Matrix | SPE Sorbent | Key Procedural Steps |

| General Aqueous Sample Prep dioxin20xx.org | Water | Polymeric Weak Anion Exchange (WAX) | 1. Condition cartridge (e.g., with methanol and water). 2. Load sample. 3. Wash cartridge (e.g., with formic acid in water). 4. Dry cartridge. 5. Elute with basic methanol. |

| U.S. EPA OTM-45 restek.com | Stationary Source Emissions | Weak Anion Exchange (WAX) | Sample cleanup and concentration using WAX cartridges before LC-MS/MS analysis. |

| Drinking Water Analysis unitedchem.com | Drinking Water | Polymeric Weak Anion Exchange (WAX) | Extraction followed by elution with methanol containing ammonium hydroxide. |

Solvent extraction is a fundamental technique used to isolate this compound from solid and liquid matrices. This approach involves using a solvent or a mixture of solvents to dissolve and extract the target analyte from the sample.

ASTM D7968-23, a standard test method for determining PFAS in soil, utilizes a combination of solvent extraction and filtration. restek.com A more recent method, ASTM D8421, is designed for aqueous matrices like wastewater and involves a simple co-solvation procedure. shimadzu.com In this method, the sample is mixed in a 1:1 ratio with methanol, filtered, and then analyzed. shimadzu.com This direct extraction approach eliminates the need for the more labor-intensive SPE step. shimadzu.com For soil and biosolid matrices, a validated method involves extracting a 2-gram sample with a 50:50 mixture of methanol and water under basic conditions (pH ~9-10), followed by centrifugation and filtration. antpedia.com

The following table outlines details of common solvent extraction methodologies.

| Method Reference | Matrix | Extraction Solvent | Key Conditions |

| ASTM D7968-23 restek.com | Soil | Not specified in abstract, but involves solvent extraction | Extraction followed by filtration. |

| ASTM D8421-22 shimadzu.com | Aqueous Matrices (Wastewater) | Methanol | 1:1 co-solvation of sample with methanol, followed by filtration. |

| Validated Soil/Biosolid Method antpedia.com | Soil, Biosolids | Methanol:Water (50:50) | Extraction under basic conditions (pH ~9-10) with ammonium hydroxide. |

| Consumer Product Analysis shimadzu.com | Consumer Products | Not specified in abstract, but involves co-solvation | Direct co-solvation extraction, eliminating SPE. |

Chemical derivatization is a technique used to modify an analyte's chemical structure to improve its analytical properties, particularly for gas chromatography (GC). research-solution.com Since this compound is a carboxylic acid, it is not sufficiently volatile for direct GC analysis. Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester. research-solution.comresearchgate.net

A common method involves reacting the acid with benzyl (B1604629) bromide in the presence of acetone (B3395972) to form its benzyl ester derivative. research-solution.comresearchgate.net This process significantly increases the analyte's volatility, making it suitable for separation and detection by GC-Mass Spectrometry (GC/MS). researchgate.net The procedure typically involves dissolving the dried sample residue in acetone, adding benzyl bromide, heating the mixture, and then evaporating the solvent before redissolving the derivatized residue for GC injection. research-solution.comresearchgate.net

The table below details the derivatization process for this compound.

| Analyte | Derivatizing Agent | Purpose | Resulting Derivative |

| This compound | Benzyl Bromide | Increase volatility for GC analysis research-solution.comresearchgate.net | Benzyl ester of this compound researchgate.net |

Chromatographic Separation Sciences

Following extraction and cleanup, chromatographic techniques are used to separate this compound from other compounds in the sample extract before its detection and quantification. The choice between liquid and gas chromatography depends primarily on the analyte's properties and whether derivatization was performed.

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for analyzing polar compounds like this compound without derivatization. dioxin20xx.orglcms.cz The high sensitivity and specificity of LC-MS/MS make it ideal for detecting the low concentrations of PFAS typically found in environmental samples. lcms.cz

Reversed-phase columns, such as C18, are frequently used for the separation of PFAS. restek.comrestek.commz-at.de The mobile phase often consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium acetate (B1210297) or ammonium formate (B1220265) to aid in ionization. dioxin20xx.orgunitedchem.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is employed to effectively separate a wide range of PFAS with different properties in a single run. dioxin20xx.org For instance, a typical gradient might start with a higher percentage of aqueous mobile phase and gradually increase the organic solvent percentage to elute more hydrophobic compounds. dioxin20xx.org

The table below provides typical parameters for LC analysis of this compound.

| Parameter | Description |

| Analytical Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.7 µm) restek.comrestek.com |

| Mobile Phase A | Water with an additive (e.g., 10 mM ammonium acetate) dioxin20xx.org |

| Mobile Phase B | Methanol or Acetonitrile dioxin20xx.org |

| Detection | Tandem Mass Spectrometry (MS/MS) dioxin20xx.orglcms.cz |

| Typical Flow Rate | 200 µL/min dioxin20xx.org |

Gas chromatography is used for the analysis of volatile and thermally stable compounds. research-solution.com For non-volatile analytes like this compound, GC analysis is only possible after a chemical derivatization step that increases the compound's volatility. research-solution.comresearchgate.net

As described previously, this compound can be converted to its benzyl ester. researchgate.net This derivative is then introduced into the GC system, where it is vaporized and separated from other components based on its boiling point and interaction with the GC column's stationary phase. The separated derivative is subsequently detected, typically by a mass spectrometer (GC/MS). researchgate.net This approach has been successfully used to determine the presence of this compound in both biological (biota) and environmental (abiota) samples. researchgate.net The final derivatized residue is often dissolved in a solvent like methylene (B1212753) chloride for injection into the GC/MS system. researchgate.net

Mass Spectrometric Detection Technologies

Mass spectrometry (MS) has become the cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), including this compound. Its coupling with chromatographic separation techniques provides powerful tools for both targeted and non-targeted analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the quantitative analysis of this compound. lcms.cz This method offers exceptional sensitivity and specificity by isolating a specific precursor ion and then fragmenting it to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM). lcms.cz The high polarity and low volatility of this compound make it ideally suited for LC separation, typically using a C18 reversed-phase column, followed by detection with an MS/MS system operating in negative electrospray ionization (ESI) mode. chemours.com

Standardized methods, such as ASTM D7979 and ASTM D8421, include this compound (often abbreviated as FHUEA or 6:2 FTUCA) in their analyte lists for various water matrices. lcms.czrestek.comshimadzu.com These methods involve sample preparation, which may include a simple dilution with methanol followed by direct injection, to effectively separate and quantify a wide range of PFAS. lcms.czlcms.cz The use of a triple quadrupole mass spectrometer allows for robust and reliable quantification, with typical method detection limits reaching the low nanogram-per-liter (ng/L) range. lcms.czhubspotusercontent-na1.net For instance, a validated method demonstrated a reporting limit of 10 ng/L for this compound in aqueous samples. lcms.czshimadzu.comhubspotusercontent-na1.net Analysis in more complex matrices like food and consumer products also relies heavily on LC-MS/MS, often requiring more extensive extraction and clean-up steps to mitigate matrix effects. shimadzu.comnqacdublin.comtandfonline.com

While GC-MS/MS is a powerful technique for volatile and semi-volatile compounds, its application to non-volatile carboxylic acids like this compound is less common and would require a derivatization step to increase volatility, adding complexity to the sample preparation process. Therefore, LC-MS/MS remains the predominant targeted approach.

Table 1: LC-MS/MS Method Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Method | Matrix | Analyte Abbreviation | Reporting Limit | Analytical Range | Reference |

|---|---|---|---|---|---|

| ASTM D8421-22 | Aqueous | FHUEA | 10 ng/L | 10 - 400 ng/L | lcms.czshimadzu.com |

| ASTM D7979 | Water, Sludge, Wastewater | FHUEA | - | - | restek.com |

| In-house Validated | Environmental Samples | FHUEA | 0.6 – 5.4 ng/L | 5 – 200 ng/L | lcms.cz |

| In-house Validated | Consumer Products | FHUEA | 100 ng/kg | 100 - 4000 ng/kg | shimadzu.com |

| In-house Validated | Food | This compound | 25 µg/kg | - | nqacdublin.com |

High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Screening and Identification

High-resolution mass spectrometry (HRMS), using technologies like time-of-flight (TOF) or Orbitrap mass analyzers, is a powerful tool for non-targeted screening and the identification of unknown PFAS, including this compound. usda.gov Unlike targeted MS/MS methods that look for specific pre-selected compounds, non-targeted HRMS workflows acquire full-scan, high-accuracy mass data, which allows for the retrospective identification of any compound present in a sample. usda.govnorden.org

This approach is particularly valuable for identifying emerging or previously unknown PFAS. In recent studies, HRMS has been successfully used to identify this compound (6:2 FTUCA) in extracts from consumer food packaging. usda.govnih.gov The identification process relies on unique characteristics of PFAS, such as a negative mass defect and specific fragmentation patterns, to screen the complex data. usda.govnih.gov Once a potential compound is detected, its identity can be confirmed by comparing its accurate mass, isotopic pattern, and fragmentation spectrum with that of a reference standard. nih.gov HRMS enables a broader understanding of PFAS contamination, moving beyond the limitations of targeted analyte lists. researchgate.net

Isotope dilution is a highly accurate quantification technique used in mass spectrometry to correct for sample matrix effects and variations in instrument response. epa.gov The method involves adding a known amount of a stable, isotopically labeled analog of the target analyte to the sample prior to extraction and analysis. chemours.comepa.gov This labeled standard behaves almost identically to the native analyte throughout the entire analytical process.

By measuring the ratio of the native analyte to its labeled counterpart, highly accurate and precise quantification can be achieved, even at trace concentrations. epa.gov Several validated methods for PFAS analysis, such as EPA Method 1633 and ASTM D8421, incorporate isotope dilution to ensure data quality. hubspotusercontent-na1.netepa.gov While these methods include this compound, the availability of a specific isotopically labeled standard for this compound is a critical factor for applying this technique directly. When a specific labeled standard is not available, labeled standards of other PFAS with similar chemical properties are used as extracted internal standards to provide a degree of correction. epa.gov This approach is fundamental for generating reliable, quantitative data in complex matrices like wastewater, soil, and biological tissues. hubspotusercontent-na1.netnqacdublin.comepa.gov

Environmental Remediation and Degradation Strategies for 2h Perfluoro 2 Octenoic Acid Contamination

Biological Degradation and Bioremediation Approaches

Bioremediation offers a potentially sustainable and low-energy approach to PFAS contamination by leveraging microbial metabolic processes. mdpi.com While many PFAS are highly resistant to biodegradation, the presence of a double bond in unsaturated compounds like 2H-Perfluoro-2-octenoic acid significantly enhances their susceptibility to microbial attack. acs.orgbattelle.org

Recent research has demonstrated that the α,β-unsaturation in the chemical structure of some PFAS is a critical feature for their biotransformation. acs.orgnih.gov This structural element makes the compound susceptible to microbial reductive defluorination, a process where fluorine atoms are replaced by hydrogen atoms. acs.org Studies have shown that under anaerobic conditions, this transformation is a key pathway for the breakdown of unsaturated fluorinated carboxylic acids (FCAs). acs.orgnih.gov

The presence of the C=C double bond is a crucial factor in the biodegradability of these compounds. acs.orgbattelle.org Microbial communities, particularly anaerobic defluorinating enrichments, have shown the ability to transform unsaturated FCAs. acs.orgbattelle.org The process can involve both reductive defluorination and hydrogenation pathways. acs.org It has been observed that for certain unsaturated FCAs, trifluoromethyl branches at the α or β carbon can enhance degradability and defluorination under both anaerobic and aerobic conditions. acs.orgnih.gov This structural specificity suggests that bioremediation strategies can be tailored to target these more susceptible PFAS compounds.

A study investigating the structure-biodegradability relationships of various FCAs confirmed that α,β-unsaturation is vital for biotransformation. acs.org The research highlighted that specific microbial actions, such as those by Acetobacterium spp., can lead to the reductive defluorination of α,β-unsaturated per- and polyfluorocarboxylic acids. researchgate.net

The potential for bioremediation of this compound in contaminated soil and water is an area of active research. enviro.wiki The demonstrated microbial defluorination of unsaturated PFAS provides a basis for developing in-situ and ex-situ bioremediation technologies. nih.gov These approaches could be applied to various contaminated media, including groundwater and soil. enviro.wiki

Research has identified specific biotransformation pathways for this compound under anaerobic conditions. researchgate.net A significant portion of the parent compound undergoes hydrogenation, while a smaller fraction is subject to reductive defluorination. researchgate.net This indicates that microbial consortia in contaminated environments could potentially transform this compound into other substances. The effectiveness of these processes is influenced by environmental factors such as the availability of electron donors and the presence of specific microbial populations. mdpi.com

The following table summarizes the observed anaerobic biotransformation pathways for this compound.

Table 1: Anaerobic Biotransformation of this compound

This interactive table summarizes research findings on the microbial degradation of this compound under anaerobic conditions. The data is adapted from a 2024 study by Yu et al., illustrating the primary transformation pathways.

| Transformation Pathway | Percentage of Parent Compound | Description |

| Hydrogenation | 80% | The double bond is saturated, adding two hydrogen atoms. |

| Reductive Defluorination | 20% | A fluorine atom is replaced by a hydrogen atom. |

These findings underscore the potential for developing targeted bioremediation strategies for sites contaminated with unsaturated PFAS like this compound. acs.orgresearchgate.net

Advanced Chemical Degradation Technologies

Advanced chemical degradation technologies aim to break the stable C-F bonds in PFAS molecules, leading to their mineralization. These methods are often energy-intensive but can be highly effective.

Advanced Oxidation Processes (AOPs) generate highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•), to degrade persistent organic pollutants. mdpi.comresearchgate.net However, conventional AOPs that rely on hydroxyl radicals are often inefficient against PFAS. mdpi.comfrontiersin.org

Electrochemical oxidation has emerged as a promising technology for PFAS destruction. mdpi.comuic.edu This method uses an electric current applied across specialized electrodes (like boron-doped diamond) to directly oxidize PFAS or generate powerful oxidizing agents. uic.edudtic.mil While specific studies on this compound are limited, research on other PFAS demonstrates the potential of electrochemical oxidation to achieve high removal and defluorination rates. uic.edu

Other AOPs that have shown promise for PFAS degradation include:

UV/Sulfite (SO₃²⁻) Systems: This process generates hydrated electrons (eₐq⁻), which are potent reducing agents capable of cleaving C-F bonds. mdpi.com

Persulfate (S₂O₈²⁻) Activation: UV light or heat can activate persulfate to form sulfate radicals, which are more effective than hydroxyl radicals for oxidizing certain PFAS. mdpi.comresearchgate.net

Photocatalysis: Using semiconductor catalysts like titanium dioxide (TiO₂) under UV light can generate reactive species that degrade PFAS. mdpi.com The efficiency can be enhanced by adjusting pH or adding substances like oxalic acid. mdpi.com

These technologies have the potential to be implemented in water treatment facilities to degrade PFAS, including unsaturated variants. mdpi.com

Reductive degradation processes utilize strong reducing agents to break C-F bonds. mdpi.com These strategies are particularly relevant for PFAS and have been investigated using various methods.

Photochemical reduction, often involving UV light in combination with a reducing agent like sulfite, has proven effective for the defluorination of PFOA and other PFAS. mdpi.com The process generates hydrated electrons that attack the PFAS molecule. rsc.orgnih.gov Studies have reported high removal and defluorination rates for PFOA under specific pH and anaerobic conditions. mdpi.com

Other reductive approaches include:

UV/Iodide Systems: Using potassium iodide as a mediator in UV treatment has achieved high defluorination rates for PFOA. mdpi.com

Photo-Fenton Systems: A combination of Fe(II) and hydrogen peroxide under UV light can lead to rapid degradation of PFOA. mdpi.com

Nanoscale Zero-Valent Iron (nZVI): nZVI under UV light has been used to achieve high degradation rates for PFOA, PFNA, and PFOS, with higher efficiency observed in the absence of oxygen. nih.gov

These reductive strategies offer alternative pathways for PFAS destruction, potentially targeting different types of PFAS or offering synergies when combined with other treatment methods. mdpi.comrsc.org

Mechanistic Molecular Interactions of 2h Perfluoro 2 Octenoic Acid with Biological Systems Excluding Clinical Human Data

Molecular Binding Studies with Proteins and Macromolecules

The interaction of 2H-Perfluoro-2-octenoic acid with biological proteins is a critical area of research for understanding its behavior in biological systems. Studies have utilized both computational and experimental methods to characterize these binding events.

Computational studies have been employed to predict and analyze the binding of this compound to transport proteins, most notably transthyretin (TTR). nih.gov Transthyretin is a key transport protein for thyroid hormones, and its interaction with xenobiotics can have significant biological implications. nih.gov

Molecular docking simulations have calculated a strong binding affinity for this compound with human TTR, with a binding energy of -7.4 kcal/mol. nih.govresearchgate.net This strong interaction is facilitated by specific molecular bonds within the protein's binding site. The modeling reveals that the compound forms hydrogen bonds with the amino acid residues Lysine 15 (specifically, on chain C) and Serine 117 (on chain A). nih.gov Furthermore, the stability of the binding is enhanced by hydrophobic interactions with Serine 117 (chain A), Alanine 108 (chain A), and Alanine 109 (chain A). nih.gov These findings from in silico models provide a detailed view of the specific forces driving the interaction between this compound and this important transport protein. nih.govresearchgate.net

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Transthyretin (TTR) | -7.4 | K15(C), S117(A) | Hydrogen Bonding |

| S117(A), A108(A), A109(A) | Hydrophobic Interaction |

Experimental in vitro assays corroborate the findings from computational models, confirming that this compound binds competitively to human transthyretin. A radioligand-binding assay was used to determine the concentration of the compound required to displace 50% of the natural ligand, thyroxine (T₄), from TTR (the IC₅₀ value).

The IC₅₀ for this compound was determined to be 1.0 µM. To contextualize this binding strength, a relative potency (REP) is often calculated in comparison to T₄. The T₄-REP for this compound is 0.061, indicating its potency in binding to this specific molecular target.

| Compound | Assay Type | Target | IC₅₀ (µM) | Relative Potency (T₄-REP) |

|---|---|---|---|---|

| This compound | Radioligand-binding assay | Human Transthyretin | 1.0 | 0.061 |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The specific chemical structure of this compound, including its fluorinated carbon backbone and its unsaturated bond, dictates its biological interactions.

The perfluorinated backbone is a primary determinant of the compound's binding potential. The high degree of fluorination is clearly associated with a high binding potency to proteins like TTR.

The presence of the α,β-unsaturated moiety (a carbon-carbon double bond adjacent to the carboxylic acid group) is crucial for its biological transformation. nih.gov Studies comparing unsaturated and saturated fluorinated carboxylic acids have shown that this unsaturation is a key feature enabling biotransformation and defluorination. nih.gov In contrast, analogous saturated structures show no such biodegradability. nih.gov This highlights the double bond's role in influencing the compound's persistence and metabolic fate. The unsaturated structure also affects how the molecule partitions between membranes and water, with n:2 fluorotelomer unsaturated carboxylic acids (FTUCAs) like this compound showing a lower membrane-water partition coefficient than their saturated perfluoroalkyl carboxylic acid (PFCA) counterparts. acs.org

When compared to other per- and polyfluoroalkyl substances (PFAS), the binding affinity of this compound for TTR is influenced by both its degree of fluorination and its chain length.

For instance, the non-fluorinated analogue, octanoic acid, shows no binding to TTR. In contrast, the fully fluorinated and saturated eight-carbon analogue, perfluorooctanoic acid (PFOA), is a high-potency binder with an IC₅₀ of 0.2 µM. This compound, which has the same carbon chain length but is partially fluorinated (12 fluorine atoms) and unsaturated, exhibits a potent, though slightly weaker, binding (IC₅₀ of 1.0 µM).

Interestingly, when compared to 7H-Perfluoroheptanoic acid (7H-PFHpA), which has a different chain length (seven carbons) but the same number of fluorine atoms (12), this compound demonstrates a similar TTR binding potency. This suggests that the degree of fluorination can be as influential as the carbon chain length in determining the strength of this specific molecular interaction.

| Compound | Carbon Chain Length | Fluorination Status | Saturation | IC₅₀ (µM) for TTR Binding |

|---|---|---|---|---|

| Octanoic acid | 8 | Non-fluorinated | Saturated | No binding |

| This compound | 8 | Partially fluorinated (12 F atoms) | Unsaturated | 1.0 |

| 7H-Perfluoroheptanoic acid | 7 | Partially fluorinated (12 F atoms) | Saturated | ~1.0 (similar potency) |

| Perfluorooctanoic acid (PFOA) | 8 | Fully fluorinated (15 F atoms) | Saturated | 0.2 |

Ecological Transfer and Bioaccumulation Studies of 2h Perfluoro 2 Octenoic Acid

Bioaccumulation Factors in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the process by which organisms absorb a substance from their environment, leading to a concentration of the substance in their tissues. The bioaccumulation factor (BAF) is a key metric used to quantify this potential.

Direct and comprehensive data on the bioaccumulation factors (BAFs) of 2H-Perfluoro-2-octenoic acid (also known as 6:2 FTUCA) in a wide array of aquatic organisms are limited in the scientific literature. However, studies on related fluorotelomer compounds and the general behavior of per- and polyfluoroalkyl substances (PFAS) provide insights into its likely bioaccumulative properties.

In general, the bioaccumulation potential of PFAS in aquatic organisms is influenced by factors such as the length of their perfluorinated carbon chain and the type of functional group. While long-chain PFAS, particularly perfluorooctanesulfonic acid (PFOS), are known to be highly bioaccumulative in aquatic life, the behavior of shorter-chain and polyfluorinated substances like this compound is less understood. nih.govbiorxiv.org

Research on the related compound 6:2 fluorotelomer sulfonate (6:2 FTS) has shown that while it is not readily detected in teleost fish, it can accumulate in marine invertebrates. nih.gov This suggests that different aquatic organisms may have varying capacities to take up and eliminate these types of compounds, potentially influenced by their trophic level and physiological differences. nih.gov A study on fish from the Randselva River and Lake Tyrifjorden in Norway detected this compound (6:2 FTUA), although specific bioaccumulation factors were not calculated. fjeldogvann.no

The table below summarizes findings on the bioaccumulation of related fluorotelomer compounds in aquatic organisms, which may serve as a proxy for understanding the potential behavior of this compound.

Table 1: Bioaccumulation of Related Fluorotelomer Compounds in Aquatic Organisms

| Compound | Organism | Finding | Reference |

|---|---|---|---|

| 6:2 Fluorotelomer Sulfonate (6:2 FTS) | Marine Invertebrates (snails, crabs) | Considerable concentrations detected, suggesting bioaccumulation. | nih.gov |

| 6:2 Fluorotelomer Sulfonate (6:2 FTS) | Teleost Fish | Generally not detected, indicating low bioaccumulation potential in these species. | nih.gov |

| This compound (6:2 FTUA) | Perch | Detected in liver samples, but BAF not calculated. | fjeldogvann.no |

It is important to note that the absence of extensive data for this compound itself represents a significant knowledge gap in assessing its full ecological impact.

The uptake of PFAS by plants is a significant pathway for their entry into terrestrial food webs. purdue.edu Research indicates that the physicochemical properties of PFAS, such as chain length and functional group, play a crucial role in their absorption by roots and subsequent translocation to other parts of the plant. nih.gov

Studies on various perfluoroalkyl acids (PFAAs) have shown that shorter-chain compounds tend to be more readily translocated from roots to shoots, while longer-chain compounds are more likely to be retained in the roots. nih.gov The uptake process is thought to be an energy-dependent active process, potentially involving carrier proteins. nih.gov

Direct research on the uptake and translocation of this compound is emerging. One study documented its presence among the most frequently detected PFAS in food waste samples, which can be linked to plant uptake from contaminated soil. epa.gov Another study investigating the fate of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) in a soil-plant system found that it could be transformed into this compound (6:2 FTUCA), indicating a potential source of this compound in the terrestrial environment. nsf.gov The same study observed significant uptake and translocation of the parent compound, 6:2 FTSA, in the plant Arabidopsis thaliana. nsf.gov

The table below presents findings related to the plant uptake of this compound and a closely related precursor compound.

Table 2: Plant Uptake and Translocation of this compound and a Related Precursor

| Compound | Plant Species | Key Findings | Reference |

|---|---|---|---|

| This compound (FHUEA) | Not specified (from food waste) | One of the most commonly detected PFAS, suggesting potential for plant uptake. | epa.gov |

| 6:2 Fluorotelomer Sulfonic Acid (6:2 FTSA) | Arabidopsis thaliana | Significant uptake from soil and translocation to shoots observed. Biotransformation to this compound (6:2 FTUCA) detected in the soil. | nsf.gov |

Trophic Transfer Dynamics and Food Web Magnification in Ecosystems (excluding human food chains)

Trophic transfer is the movement of contaminants through a food web as organisms consume other organisms. When the concentration of a substance increases at successively higher levels in a food web, it is known as biomagnification.

The biomagnification potential of PFAS is a subject of ongoing research, with evidence suggesting that it is highly dependent on the specific compound and the structure of the food web. canada.ca Long-chain perfluoroalkyl acids (PFAAs), such as PFOS, have demonstrated a clear potential for biomagnification in both aquatic and terrestrial ecosystems. canada.ca

For fluorotelomer-based compounds like this compound, the data on trophic transfer and biomagnification are less clear and sometimes conflicting. Some studies have suggested that fluorotelomer unsaturated carboxylic acids (FTUCAs) have a low potential for biomagnification. For instance, a study on an arctic marine food web did not detect 8:2 FTUCA in any of the samples analyzed, which included lichen, caribou, and wolf. uni-hamburg.decec.org This suggests that significant biomagnification of this class of compounds may not occur in all terrestrial food chains.

Conversely, research on other emerging PFAS, such as 6:2 chlorinated polyfluoroalkyl ether sulfonate (6:2 Cl-PFAES), has shown a high trophic magnification factor (TMF) in a marine food web, indicating its potential to biomagnify. researchgate.net This highlights the complexity of predicting the behavior of different PFAS based solely on their structural similarities.

A study simulating a freshwater food chain (periphyton-mayfly-zebrafish) found that the bioaccumulation of PFAS was positively correlated with the number of carbons in the alkyl chain. nih.govbiorxiv.org While this study did not specifically include this compound, the findings suggest that its biomagnification potential may be lower than that of longer-chain PFAS.

Regulatory Science, Environmental Monitoring, and Risk Assessment Frameworks for 2h Perfluoro 2 Octenoic Acid

Integration into Environmental Monitoring Programs and Surveys

2H-Perfluoro-2-octenoic acid, also known as 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA), is progressively being integrated into environmental monitoring programs and surveys. Its inclusion is driven by its detection in various environmental compartments, indicating its mobility and persistence.

The compound is now a target analyte in numerous analytical methods designed for the comprehensive screening of PFAS in diverse matrices. These matrices include:

Water: Monitoring programs for drinking water, surface water, groundwater, and wastewater now frequently include this compound in their list of target PFAS compounds. lcms.czalsglobal.com For instance, it has been detected in rainwater, suggesting atmospheric transport and deposition as a pathway for its environmental distribution. acs.org Landfill leachate is another significant source of this compound in the aquatic environment. epa.iehereon.de

Soil and Sediment: Soil and sediment contamination is a significant concern, and methods for the determination of PFAS in these solid matrices now often incorporate this compound. measurlabs.com

Consumer Products: The presence of this compound in consumer products, particularly in food contact materials, has been identified, prompting its inclusion in surveys of these items to assess potential human exposure routes. nih.gov

The following table provides an overview of environmental matrices where this compound is monitored:

| Environmental Matrix | Monitoring Context |

| Drinking Water | Routine monitoring for PFAS contamination. lcms.czalsglobal.com |

| Surface & Groundwater | Assessment of environmental contamination from various sources. epa.ie |

| Wastewater | Influent and effluent monitoring at treatment facilities. hereon.de |

| Rainwater | Investigation of atmospheric transport and deposition. acs.org |

| Soil & Sediment | Evaluation of contamination at industrial sites and landfills. measurlabs.com |

| Consumer Products | Analysis of food contact materials and other goods. nih.gov |

Scientific Basis for Emerging Contaminant Classification and Prioritization

The classification of this compound as an emerging contaminant is founded on several key scientific observations. An emerging contaminant is a chemical that is not commonly monitored in the environment but has the potential to enter the environment and cause known or suspected adverse ecological and/or human health effects.

The primary scientific justifications for its prioritization include:

Transformation Product: this compound is recognized as a transformation or degradation product of larger, more complex polyfluoroalkyl substances, such as fluorotelomer alcohols (FTOHs). acs.orgethz.ch The biotransformation of these precursor compounds in the environment and in biological systems can lead to the formation of this compound, resulting in its continuous introduction into the environment. acs.org

Widespread Detection: As analytical methods have become more sensitive and comprehensive, this compound is being detected in a growing number of environmental samples globally. lcms.czacs.orgmeasurlabs.comnih.gov Its presence in diverse matrices indicates its persistence and mobility.

Potential for Bioaccumulation and Toxicity: While research is ongoing, the structural characteristics of this compound raise concerns about its potential for bioaccumulation and toxicity, similar to other well-studied PFAS compounds. ethz.ch The need to better understand these potential risks contributes to its status as a priority emerging contaminant.

Inclusion in Regulatory Frameworks: The increasing attention from regulatory bodies and their inclusion of this compound in monitoring lists and risk assessments further solidifies its classification as an emerging contaminant of concern. usgs.govusgs.gov

Methodological Advancements in Environmental Risk Assessment and Regulatory Compliance Studies

Significant advancements in analytical methodologies have been crucial for the inclusion of this compound in environmental risk assessment and regulatory compliance studies. These advancements allow for more accurate and sensitive detection and quantification of the compound in complex environmental matrices.

Key methodological advancements include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the analysis of a wide range of PFAS, including this compound. lcms.czshimadzu.com The high sensitivity and specificity of LC-MS/MS allow for the detection of the compound at very low concentrations (parts per trillion or even lower), which is essential for assessing environmental and human exposure. lcms.cz

High-Resolution Mass Spectrometry (HRMS): The use of HRMS in non-targeted and suspect screening analysis has been instrumental in identifying the presence of this compound and other emerging PFAS that are not part of routine targeted analyses. This approach is vital for a more comprehensive risk assessment of PFAS contamination.

Standardized Analytical Methods: The development and validation of standardized methods, such as those by the U.S. Environmental Protection Agency (EPA), provide a consistent framework for laboratories to analyze for this compound, ensuring data quality and comparability for regulatory purposes. alsglobal.com

The table below summarizes some of the analytical techniques used for the detection and quantification of this compound.

| Analytical Technique | Application | Key Advantages |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Targeted quantification in water, soil, and biological samples. lcms.czshimadzu.com | High sensitivity, specificity, and accuracy. |

| High-Resolution Mass Spectrometry (HRMS) | Non-targeted and suspect screening for emerging PFAS. | Enables identification of unknown or unexpected contaminants. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile PFAS precursors. norden.org | Complements LC-based methods for a broader PFAS profile. |

| Total Oxidizable Precursor (TOP) Assay | Indirectly quantifies precursors that can transform into terminal PFAS like this compound. umweltbundesamt.de | Provides a more complete picture of potential future contamination. |

These methodological advancements are fundamental to the ongoing efforts to understand the environmental fate, transport, and potential risks associated with this compound, thereby supporting the development of effective regulatory strategies and risk management frameworks.

Q & A

Q. What analytical methods are recommended for detecting 2H-Perfluoro-2-octenoic acid (FHUEA) in environmental samples?

FHUEA is typically analyzed using liquid chromatography paired with tandem mass spectrometry (LC-MS/MS). U.S. EPA Methods 533 and 537.1 are validated for quantifying FHUEA in water matrices, with detection limits as low as 1–5 ng/L. For complex matrices (e.g., airborne particulates), solid-phase extraction (SPE) followed by LC-HRMS (high-resolution MS) improves sensitivity and specificity .

Q. How should FHUEA standards be prepared and stored to ensure analytical accuracy?

Commercial FHUEA standards (e.g., 100 µg/mL in acetonitrile or methanol) should be stored at -18°C to prevent degradation. Prior to use, thawing at room temperature followed by vortex mixing ensures homogeneity. For long-term stability, avoid repeated freeze-thaw cycles and verify purity via precise mass determination (exact mass: 357.9863) .

Q. What are the key challenges in distinguishing FHUEA from structural isomers or related PFAS?

FHUEA (CAS 70887-88-6) can co-elute with isomers like 2H,2H-perfluorooctanoic acid. Differentiation requires optimized chromatographic separation (e.g., C18 columns with methanol/water gradients) and MS/MS fragmentation analysis. For example, FHUEA’s characteristic fragment ions (e.g., m/z 318.98 for [C7F11]⁻) aid identification .

Advanced Research Questions

Q. How do molecular interactions between FHUEA and transthyretin (TTR) inform its thyroid-disrupting potential?

In silico docking studies reveal FHUEA binds to TTR with a binding energy of -7.4 kcal/mol, forming hydrophobic interactions and weak hydrogen bonds. Comparative analysis shows weaker binding than longer-chain PFAS (e.g., perfluorotetradecanoic acid: -9.8 kcal/mol), suggesting FHUEA’s thyroid disruption may be moderate but warrants in vivo validation .

Q. What experimental designs are effective for studying FHUEA’s environmental persistence and transformation pathways?

Aerobic biodegradation studies using activated sludge models (OECD 301B) or soil microcosms can assess FHUEA’s stability. Isotopic labeling (e.g., ¹³C-tracers) coupled with LC-HRMS enables tracking of degradation products like shorter-chain perfluorocarboxylic acids. Note that FHUEA’s unsaturated bond may increase reactivity compared to saturated analogs .

Q. How do data contradictions arise in FHUEA toxicity assessments, and how can they be resolved?

Discrepancies in toxicity data (e.g., EC50 values) often stem from differences in test organisms, exposure durations, or matrix effects. Cross-validation using standardized protocols (e.g., OECD TG 211 for Daphnia magna) and interlaboratory comparisons improves reliability. Additionally, accounting for PFAS mixture effects (e.g., with PFOA/PFOS) is critical .

Methodological Considerations

Key Research Gaps

- Mechanistic Toxicology : Role of FHUEA’s double bond in protein binding vs. saturated PFAS.

- Environmental Monitoring : Data on FHUEA’s prevalence in groundwater and biota outside e-waste sites .

- Analytical Challenges : Improved isomer separation protocols for complex matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.